1-(Pyridin-2-yl)prop-2-yn-1-one
Description
1-(Pyridin-2-yl)prop-2-yn-1-one is a heteroaromatic compound featuring a pyridine ring directly attached to a propynone (acetylene-ketone) moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for cycloaddition reactions and the preparation of fluorophores or bioactive molecules . The pyridine nitrogen enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks, while the triple bond allows participation in [2+2] or [3+2] cycloadditions. Its applications span pharmaceuticals, materials science, and catalysis, though its specific properties are highly influenced by structural analogs, as detailed below.
Properties
IUPAC Name |
1-pyridin-2-ylprop-2-yn-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO/c1-2-8(10)7-5-3-4-6-9-7/h1,3-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSUPHVYLFCTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501146 | |
| Record name | 1-(Pyridin-2-yl)prop-2-yn-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72839-09-9 | |
| Record name | 1-(Pyridin-2-yl)prop-2-yn-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Structural analogs of 1-(Pyridin-2-yl)prop-2-yn-1-one vary in aryl substituents, which significantly alter reactivity, stability, and functional utility:
Key Observations :
- Electron-Donating Groups (e.g., OCH₃) : Increase stability and modulate reactivity for cycloadditions. For example, 1-(4-Methoxyphenyl)prop-2-yn-1-one is synthesized in 77% yield and used in nitrosoarene-alkyne cycloadditions .
- Extended Aromatic Systems (e.g., naphthyl, pyrenyl) : Enhance conjugation, shifting UV-Vis absorption (e.g., λmax = 397 nm for naphthyl derivative 10c vs. 335 nm for phenyl analogs) and improving quantum yields (5.8% vs. 0.2%) .
- Halogen/Nitro Substituents (e.g., Cl, Br, NO₂): Found in tubulin polymerization stimulators (e.g., 8d–8f), these groups increase electrophilicity and biological activity .
- Heteroaromatic Rings (e.g., thiophene) : Alter electronic properties, enabling applications in optoelectronics, though with lower quantum yields compared to purely aromatic systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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